molecular formula C22H28N2O4 B6172980 2-[ethyl(nitroso)amino]ethyl 3-(naphthalen-1-yl)-2-[(oxolan-2-yl)methyl]propanoate CAS No. 2680540-75-2

2-[ethyl(nitroso)amino]ethyl 3-(naphthalen-1-yl)-2-[(oxolan-2-yl)methyl]propanoate

Cat. No.: B6172980
CAS No.: 2680540-75-2
M. Wt: 384.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Ethyl(nitroso)amino]ethyl 3-(naphthalen-1-yl)-2-[(oxolan-2-yl)methyl]propanoate: is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, featuring a nitroso group, a naphthalene ring, and an oxolane moiety, offers a range of interesting chemical properties and reactivity profiles.

Preparation Methods

Synthetic routes and reaction conditions

  • Step 1: Formation of the Nitroso Group

    • Reactants: : Ethylamine and nitrous acid

    • Conditions: : Acidic medium, low temperature (0-5°C)

    • Reaction: : Ethylamine reacts with nitrous acid to form ethyl(nitroso)amine.

  • Step 2: Alkylation with 3-(Naphthalen-1-yl)-2-[(oxolan-2-yl)methyl]propanoic Acid

    • Reactants: : Ethyl(nitroso)amine and 3-(naphthalen-1-yl)-2-[(oxolan-2-yl)methyl]propanoic acid

    • Conditions: : Base (e.g., sodium hydride or potassium carbonate), aprotic solvent (e.g., dimethylformamide or tetrahydrofuran), room temperature to slightly elevated temperatures (20-50°C)

    • Reaction: : The ethyl(nitroso)amine undergoes alkylation with 3-(naphthalen-1-yl)-2-[(oxolan-2-yl)methyl]propanoic acid to form the target compound.

Industrial production methods: : Industrial production may involve optimized reaction conditions such as continuous flow reactors, automated synthesis, and the use of industrial catalysts to increase yield and purity. Common solvents like toluene or acetonitrile may be employed for scalability.

Chemical Reactions Analysis

Types of reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the nitroso group.

  • Reduction: : The nitroso group can be reduced to an amino group under suitable conditions.

  • Substitution: : The aromatic naphthalene ring can undergo electrophilic and nucleophilic substitution reactions.

Common reagents and conditions

  • Oxidation: : Potassium permanganate, chromic acid, or hydrogen peroxide in acidic medium.

  • Reduction: : Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

  • Substitution: : Bromine, chlorine, or electrophiles for electrophilic substitution; nucleophiles like hydroxide or methoxide for nucleophilic substitution.

Major products formed

  • Oxidation can lead to the formation of corresponding nitro or nitroso derivatives.

  • Reduction generally yields the corresponding amine.

  • Substitution reactions lead to various substituted derivatives depending on the reagents used.

Scientific Research Applications

In Chemistry

  • Used as an intermediate in the synthesis of complex organic molecules.

  • Investigated for its potential as a ligand in coordination chemistry.

In Biology and Medicine

  • Studied for its potential anticancer and antimicrobial properties.

  • Used in the development of novel drug candidates.

In Industry

  • Used as a precursor in the synthesis of advanced polymers and coatings.

Mechanism of Action

Effects and molecular targets: : The nitroso group is often involved in redox reactions, which can generate reactive nitrogen species. These species can interact with cellular components such as DNA, proteins, and lipids, leading to various biological effects. The naphthalene ring and oxolane moiety may enhance the compound's ability to interact with hydrophobic pockets in proteins, influencing its biological activity.

Pathways involved: : The compound may affect multiple pathways, including oxidative stress pathways, signal transduction pathways, and enzyme inhibition or activation.

Comparison with Similar Compounds

Similar compounds

  • 2-[Methyl(nitroso)amino]ethyl 3-(naphthalen-1-yl)-2-[(oxolan-2-yl)methyl]propanoate

  • 2-[Ethyl(nitroso)amino]ethyl 3-(naphthalen-1-yl)-2-[(tetrahydrofuran-2-yl)methyl]propanoate

  • 2-[Ethyl(nitroso)amino]ethyl 3-(naphthalen-1-yl)-2-[(oxolan-3-yl)methyl]propanoate

Uniqueness: : What sets 2-[ethyl(nitroso)amino]ethyl 3-(naphthalen-1-yl)-2-[(oxolan-2-yl)methyl]propanoate apart is its specific structural configuration that combines a nitroso group with a naphthalene ring and an oxolane moiety. This unique combination provides distinct chemical and biological properties, making it valuable for various applications.

Hope this meets your needs! Anything else you’d like to dive into?

Properties

CAS No.

2680540-75-2

Molecular Formula

C22H28N2O4

Molecular Weight

384.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.